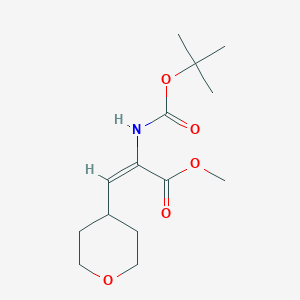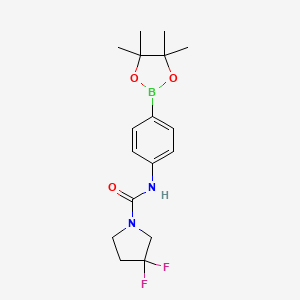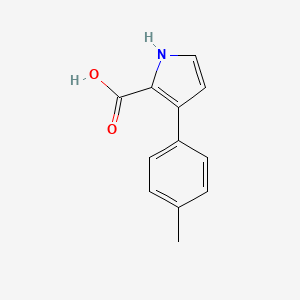
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione: is a chemical compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a difluorobenzyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione can be achieved through a multi-step process. One common method involves the reaction of 2,6-difluorobenzylamine with glycine to form an intermediate, which is then cyclized to produce the oxazolidine-2,5-dione ring. The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazolidinones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted oxazolidine compounds.
Aplicaciones Científicas De Investigación
4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .
Comparación Con Compuestos Similares
Oxazolidine-2,4-dione: Similar structure but different substitution pattern.
Oxazolidinones: Compounds with a similar core structure but different functional groups.
Imidazolidine-2,4-dione: Another class of compounds with similar biological activities
Uniqueness: 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other oxazolidinediones .
Propiedades
Fórmula molecular |
C10H7F2NO3 |
|---|---|
Peso molecular |
227.16 g/mol |
Nombre IUPAC |
4-[(2,6-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-6-2-1-3-7(12)5(6)4-8-9(14)16-10(15)13-8/h1-3,8H,4H2,(H,13,15) |
Clave InChI |
LQWRUXLBEIJRRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CC2C(=O)OC(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)


![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)


![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)






![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
